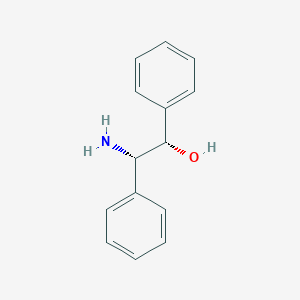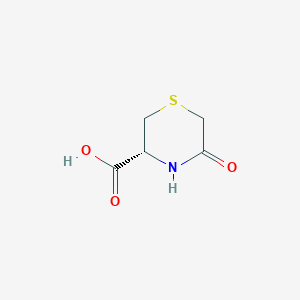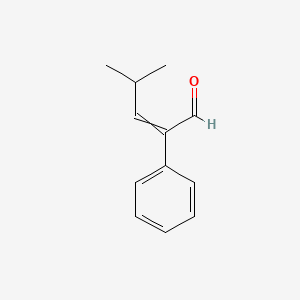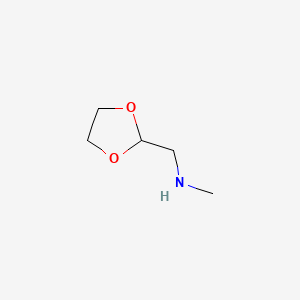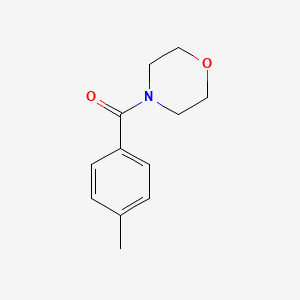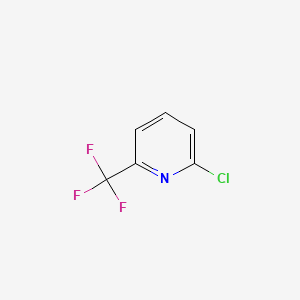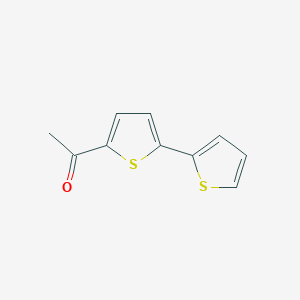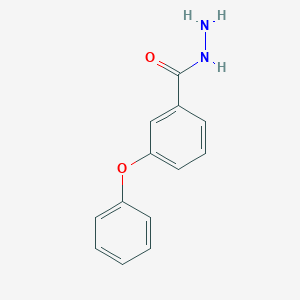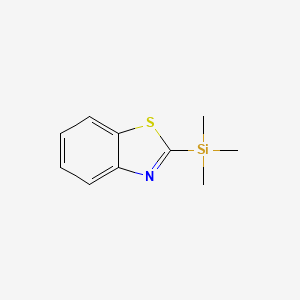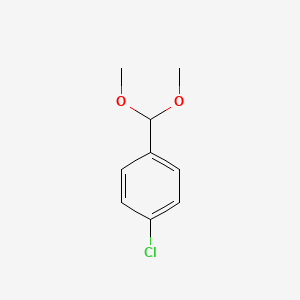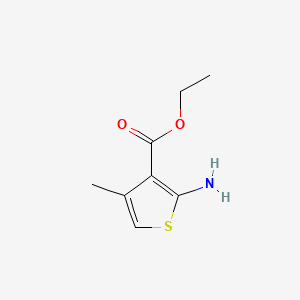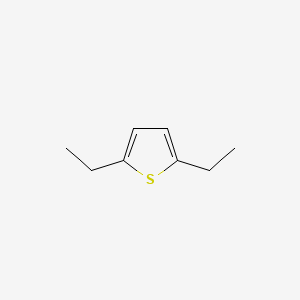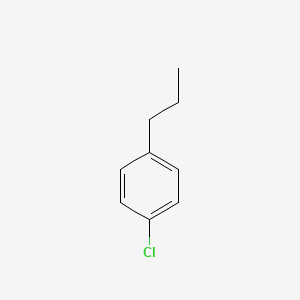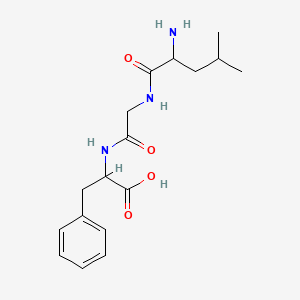
DL-Leucylglycyl-DL-phenylalanine
Übersicht
Beschreibung
DL-Leucylglycyl-DL-phenylalanine is a dipeptide with the molecular formula C17H25N3O4 and a molecular weight of 335.40 . It appears as a white to almost white powder or crystal .
Molecular Structure Analysis
The molecular structure of DL-Leucylglycyl-DL-phenylalanine consists of 17 carbon atoms, 25 hydrogen atoms, 3 nitrogen atoms, and 4 oxygen atoms . Unfortunately, the specific structural details or a visual representation of the molecule were not found in the search results.Physical And Chemical Properties Analysis
DL-Leucylglycyl-DL-phenylalanine is a solid at 20 degrees Celsius . It is soluble in dilute HNO3 .Wissenschaftliche Forschungsanwendungen
Optical Resolution of DL-Amino Acids
- DL-Leucylglycyl-DL-phenylalanine is relevant in the optical resolution of DL-amino acids. An aqueous solution containing L-phenylalanine and DL-amino acids like DL-valine, DL-leucine, or DL-isoleucine can form adducts composed of equimolar amounts of L-phenylalanine and the D-isomer of the amino acid. This process achieves about 100% optical purity in the free aliphatic amino acids recovered (Shiraiwa et al., 1984).
Properties of Synthetic Polypeptides
- DL-Leucylglycyl-DL-phenylalanine plays a role in the study of synthetic polypeptides. The physical properties of polypeptides, such as solubility in non-polar liquids and thermal stability, can be significantly influenced by the incorporation of DL-Leucylglycyl-DL-phenylalanine in the polymer structure (Bamford et al., 1951).
Dipeptide Syntheses
- In research on dipeptide synthesis, DL-Leucylglycyl-DL-phenylalanine is used in combination with other DL-amino acids. The stereospecificity of these dipeptide syntheses, catalyzed by various condensing reagents, can be studied using DL-Leucylglycyl-DL-phenylalanine (Kricheldorf et al., 2009).
Inhibition of Enzymatic Reactions
- DL-Leucylglycyl-DL-phenylalanine has been shown to inhibit the action of enzymes like D-amino-acid oxidase. This inhibitory action can impact the enzymic oxidation of other DL-amino acids, providing insights into enzymatic processes and inhibition mechanisms (Heimann-Hollaender & Lichtenstein, 1954).
Metabolism Studies in Microorganisms
- Investigations into the metabolism of DL-Leucylglycyl-DL-phenylalanine by microorganisms like Escherichia coli and Aspergillus niger can yield valuable insights. These studies can reveal new metabolic pathways and mechanisms in the degradation and synthesis of amino acids and their derivatives (Kishore et al., 1976).
Characterization and Synthesis of Polymers
- DL-Leucylglycyl-DL-phenylalanine is instrumental in the synthesis and characterization of biodegradable polymers. The incorporation of DL-Leucylglycyl-DL-phenylalanine into polymers can influence their thermal properties, biodegradation rates, and potential biomedical applications (Pang & Chu, 2010).
Safety And Hazards
While specific safety and hazard information for DL-Leucylglycyl-DL-phenylalanine was not found in the search results, general safety practices for handling chemicals should be followed. This includes wearing personal protective equipment, avoiding contact with skin, eyes, and clothing, and not ingesting or breathing in the compound .
Eigenschaften
IUPAC Name |
2-[[2-[(2-amino-4-methylpentanoyl)amino]acetyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-11(2)8-13(18)16(22)19-10-15(21)20-14(17(23)24)9-12-6-4-3-5-7-12/h3-7,11,13-14H,8-10,18H2,1-2H3,(H,19,22)(H,20,21)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVYYIMVELOXCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00297993 | |
| Record name | DL-LEUCYLGLYCYL-DL-PHENYLALANINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00297993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DL-Leucylglycyl-DL-phenylalanine | |
CAS RN |
4294-25-1 | |
| Record name | 4294-25-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120000 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DL-LEUCYLGLYCYL-DL-PHENYLALANINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00297993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



